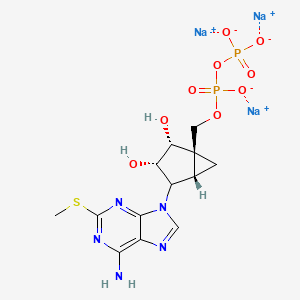
(N)-methanocarba-2-MeSADP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N)-methanocarba-2-MeSADP is a synthetic compound that belongs to the class of methanocarba nucleotides These compounds are analogs of naturally occurring nucleotides and are designed to mimic their biological activity while offering enhanced stability and selectivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N)-methanocarba-2-MeSADP typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the methanocarba ring: This step involves the cyclization of a suitable precursor to form the methanocarba ring structure.
Introduction of the 2-methylthio group: This is achieved through a substitution reaction where a thiol group is introduced at the 2-position of the methanocarba ring.
Attachment of the ADP moiety: The final step involves the coupling of the methanocarba ring with an adenosine diphosphate (ADP) moiety under specific reaction conditions, often using a coupling reagent such as carbodiimide.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing robust purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(N)-methanocarba-2-MeSADP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2-methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of various substituted methanocarba derivatives.
Scientific Research Applications
(N)-methanocarba-2-MeSADP has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleotide analogs and their interactions with enzymes and receptors.
Biology: Employed in the investigation of cellular signaling pathways involving nucleotides.
Medicine: Potential therapeutic applications in targeting specific nucleotide receptors for the treatment of diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of (N)-methanocarba-2-MeSADP involves its interaction with specific nucleotide receptors, such as P2Y receptors. The compound mimics the natural ligand, adenosine diphosphate (ADP), and binds to these receptors, triggering a cascade of intracellular signaling events. This can lead to various physiological responses, depending on the receptor subtype and the cellular context.
Comparison with Similar Compounds
Similar Compounds
(N)-methanocarba-2-MeATP: Another methanocarba nucleotide analog with an adenosine triphosphate (ATP) moiety.
(N)-methanocarba-2-MeAMP: Analog with an adenosine monophosphate (AMP) moiety.
(N)-methanocarba-2-MeGTP: Guanosine triphosphate analog.
Uniqueness
(N)-methanocarba-2-MeSADP is unique due to its specific structural modifications, which confer enhanced stability and selectivity for certain nucleotide receptors. This makes it a valuable tool in both basic and applied research, offering advantages over other nucleotide analogs in terms of potency and specificity.
Properties
Molecular Formula |
C13H16N5Na3O9P2S |
|---|---|
Molecular Weight |
549.28 g/mol |
IUPAC Name |
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1 |
InChI Key |
ZYPJOXVKTCEBCA-PVMCGCOJSA-K |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772354.png)
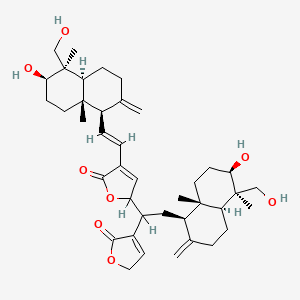
![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)
![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)
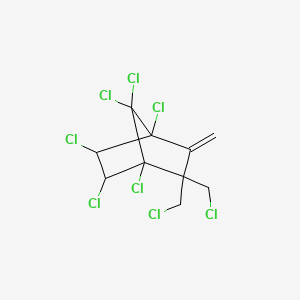

![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)
![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)
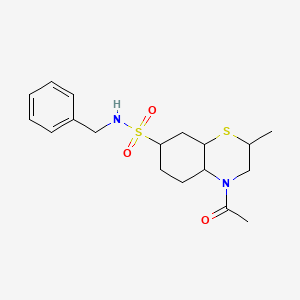
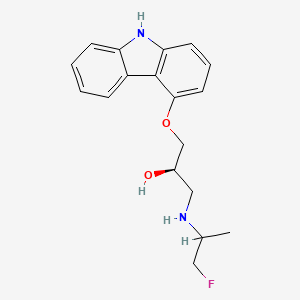
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
